molecular formula C38H42N4O4S B13431220 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one

Cat. No.: B13431220
M. Wt: 650.8 g/mol
InChI Key: HIVHQLBRMJXMKH-UHFFFAOYSA-N
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Description

The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a complex organic molecule that features multiple functional groups, including quinoline, benzothiophene, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” likely involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by the introduction of the piperazine and butoxy groups. Typical reaction conditions might include:

    Formation of Quinoline Ring: Cyclization reactions involving aniline derivatives and carbonyl compounds.

    Formation of Benzothiophene Ring: Sulfur insertion into aromatic systems.

    Piperazine Introduction: Nucleophilic substitution reactions.

    Butoxy Group Addition: Etherification reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

The compound “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Blocking enzyme activity.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Benzothiophene Derivatives: Compounds with benzothiophene moieties.

    Piperazine Derivatives: Compounds with piperazine rings.

Uniqueness

The uniqueness of “7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C38H42N4O4S

Molecular Weight

650.8 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one

InChI

InChI=1S/C38H42N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-24-4-2-18-42-35-27-31(13-9-29(35)11-15-38(42)44)46-23-3-1-17-40-19-21-41(22-20-40)34-6-5-7-36-32(34)16-25-47-36/h5-9,11-13,15-16,25-27H,1-4,10,14,17-24H2,(H,39,43)

InChI Key

HIVHQLBRMJXMKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C7C=CSC7=CC=C6

Origin of Product

United States

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